molecular formula C19H18ClN7OS B14455692 Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- CAS No. 73019-24-6

Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-

Cat. No.: B14455692
CAS No.: 73019-24-6
M. Wt: 427.9 g/mol
InChI Key: UBXBMURPXHEFSZ-GEMAAQNMSA-N
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Description

Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- typically involves multiple steps, including the formation of the azo linkage and the introduction of cyano and isothiazole groups. The process often starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The presence of reactive groups allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azo compounds, while reduction typically produces amines.

Scientific Research Applications

Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and cyano groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog with a single acetamide group.

    Phenoxyacetamide: Contains a phenoxy group instead of the complex azo and isothiazole structure.

    Chloroacetamide: Features a chloro group but lacks the azo and cyano functionalities.

Uniqueness

Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- stands out due to its intricate structure, which imparts unique chemical properties and potential applications. The combination of azo, cyano, and isothiazole groups makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

73019-24-6

Molecular Formula

C19H18ClN7OS

Molecular Weight

427.9 g/mol

IUPAC Name

N-[5-[[(E)-3-chloroprop-2-enyl]-(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C19H18ClN7OS/c1-13-16(12-22)19(29-26-13)25-24-17-6-5-15(11-18(17)23-14(2)28)27(9-3-7-20)10-4-8-21/h3,5-7,11H,4,9-10H2,1-2H3,(H,23,28)/b7-3+,25-24?

InChI Key

UBXBMURPXHEFSZ-GEMAAQNMSA-N

Isomeric SMILES

CC1=NSC(=C1C#N)N=NC2=C(C=C(C=C2)N(CCC#N)C/C=C/Cl)NC(=O)C

Canonical SMILES

CC1=NSC(=C1C#N)N=NC2=C(C=C(C=C2)N(CCC#N)CC=CCl)NC(=O)C

Origin of Product

United States

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